1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, including the introduction of the chloromethyl and trifluoromethylthio groups onto the phenyl ring, followed by the formation of the propan-2-one moiety. Common synthetic routes may involve:
Chloromethylation: Introduction of the chloromethyl group using reagents such as formaldehyde and hydrochloric acid.
Trifluoromethylthiolation: Incorporation of the trifluoromethylthio group using reagents like trifluoromethyl phenyl sulfone.
Formation of Propan-2-one Moiety: This step may involve the use of acetone or related compounds under specific reaction conditions.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Addition Reactions: The propan-2-one moiety can undergo addition reactions with nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethylthio group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar compounds to 1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one include:
1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one: Differing in the position of the trifluoromethylthio group.
1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)ethanone: Featuring an ethanone moiety instead of propan-2-one.
1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)butan-2-one: Containing a butan-2-one moiety.
Properties
Molecular Formula |
C11H10ClF3OS |
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Molecular Weight |
282.71 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-7(16)2-8-3-9(6-12)5-10(4-8)17-11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
SCHMQMYTUFWTFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)CCl |
Origin of Product |
United States |
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